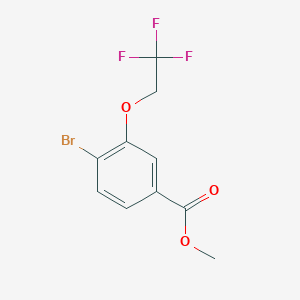

4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester

Description

4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester is a brominated aromatic ester featuring a trifluoroethoxy substituent at the 3-position and a methyl ester group at the carboxyl position.

Properties

IUPAC Name |

methyl 4-bromo-3-(2,2,2-trifluoroethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O3/c1-16-9(15)6-2-3-7(11)8(4-6)17-5-10(12,13)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUAWNHTCCQVBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Displacement of Halogenated Precursors

A common approach involves substituting a halogen atom (e.g., bromine) in pre-functionalized benzoates with 2,2,2-trifluoroethoxy groups.

Procedure :

-

Starting Material : 4-Bromo-3-hydroxybenzoic acid methyl ester.

-

Reagents : 2,2,2-Trifluoroethyl bromide, potassium carbonate (K₂CO₃).

-

Conditions :

-

Solvent: Dimethylformamide (DMF) or acetonitrile.

-

Temperature: 80–100°C.

-

Duration: 12–24 hours.

-

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the hydroxyl group is deprotonated by K₂CO₃, forming a phenoxide ion that attacks 2,2,2-trifluoroethyl bromide.

Bromination of Trifluoroethoxy-Substituted Intermediates

Alternative routes introduce bromine after installing the trifluoroethoxy group.

Example :

-

Starting Material : 3-(2,2,2-Trifluoroethoxy)benzoic acid methyl ester.

-

Bromination :

-

Reagent: N-Bromosuccinimide (NBS).

-

Catalyst: Azobisisobutyronitrile (AIBN).

-

Solvent: Carbon tetrachloride (CCl₄) or chlorobenzene.

-

Light: UV irradiation (254 nm).

-

Advantages : Avoids competing side reactions during nucleophilic substitution.

Esterification-Functionalization Cascades

Sequential Esterification and Alkoxylation

This method combines ester formation with subsequent alkoxylation.

Steps :

-

Esterification :

-

Alkoxylation :

Table 1 : Key Reaction Parameters

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Esterification | H₂SO₄/MeOH | MeOH | Reflux | 92 |

| Alkoxylation | CF₃CH₂OTf/Et₃N | DCM | 25°C | 73 |

One-Pot Bromination-Esterification

A streamlined approach minimizes intermediate isolation.

Procedure :

-

Substrate : 3-(2,2,2-Trifluoroethoxy)benzoic acid.

-

Bromination :

-

Reagent: Bromine (Br₂) in acetic acid.

-

-

Esterification :

-

Reagent: Methanol, thionyl chloride (SOCl₂).

-

Challenges : Requires careful control of stoichiometry to avoid over-bromination.

Palladium-Catalyzed Coupling Methods

Suzuki-Miyaura Coupling

Used to introduce the trifluoroethoxy group via boronic esters.

Steps :

-

Starting Material : 4-Bromo-3-iodobenzoic acid methyl ester.

-

Coupling Partner : 2,2,2-Trifluoroethoxyboronic acid.

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : K₃PO₄.

-

Solvent : Dioxane/water (4:1).

Table 2 : Optimization of Coupling Conditions

| Catalyst | Base | Temperature | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 90°C | 82 |

| PdCl₂(dppf) | Cs₂CO₃ | 100°C | 85 |

Buchwald-Hartwig Amination (Modified)

Adapted for oxygen nucleophiles in specialized cases.

Example :

-

Substrate : 4-Bromo-3-nitrobenzoic acid methyl ester.

-

Reagent : 2,2,2-Trifluoroethanol.

-

Catalyst : Pd₂(dba)₃/Xantphos.

-

Base : KOtBu.

Limitation : Requires inert atmosphere and high catalyst loading.

Comparative Analysis of Methods

Table 3 : Method Comparison

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Simple reagents, scalable | Competing side reactions | 70–78 |

| Esterification Cascade | One-pot potential | Multiple purification steps | 65–75 |

| Pd-Catalyzed Coupling | High regioselectivity | Costly catalysts, air-sensitive | 80–85 |

Industrial-Scale Considerations

-

Cost Efficiency : Nucleophilic substitution is preferred for large-scale synthesis due to lower catalyst costs.

-

Purification : Chromatography is often replaced with crystallization for intermediates (e.g., using hexane/ethyl acetate).

-

Safety : Bromine and trifluoroethylating agents require strict handling protocols.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as iodinated derivatives.

Oxidation: Oxidized forms of the compound.

Hydrolysis: Formation of 4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid.

Scientific Research Applications

Anticancer Research

One of the primary applications of compounds containing trifluoromethyl groups is in the development of anticancer agents. For instance, related compounds such as 2,3,4-trifluoro-5-bromobenzoic acid have been identified as important intermediates for synthesizing phenylaminobenzhydroxamic acid derivatives, which are known for their anticancer properties. The presence of the trifluoromethyl group often improves the biological activity and selectivity of these compounds against cancer cells .

Case Study:

A study on the synthesis of 5-bromo-3,4-difluoro-2-(4-iodo-2-methylphenylamino)benzoic acid demonstrated that modifying benzoic acid derivatives with trifluoromethyl groups can lead to enhanced efficacy in targeting cancer cells .

Drug Development

The incorporation of trifluoromethyl groups into drug candidates has been shown to enhance pharmacokinetic properties. Drugs containing such groups often exhibit improved metabolic stability and bioavailability. For example, FDA-approved drugs with trifluoromethyl functionalities have been reported to possess better therapeutic profiles due to their unique interactions with biological targets .

Insecticides and Herbicides

Compounds like 4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester serve as intermediates in the synthesis of various agrochemicals. The trifluoromethyl group contributes to increased potency and selectivity against pests while minimizing environmental impact.

Data Table: Agrochemical Intermediates Derived from Trifluoromethyl Compounds

| Compound Name | Application Type | Activity Level | Reference |

|---|---|---|---|

| 5-Bromo-3,4-difluoro-2-(4-iodo-...) | Insecticide | High | |

| 3-Trifluoromethylphenylcarbamate | Herbicide | Moderate |

Polymer Chemistry

The unique properties of 4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester allow it to be used as a building block in polymer chemistry. Its ability to form stable bonds with other materials makes it suitable for developing high-performance polymers with enhanced thermal and chemical resistance.

Case Study:

Research into polymer blends incorporating trifluoromethylated monomers has shown promising results in creating materials with superior mechanical properties and resistance to degradation under harsh conditions .

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound A : 4-Bromo-2-(trifluoromethoxy)benzoic acid methyl ester (CAS: 933785-18-3)

- Structure : Bromine at 4-position, trifluoromethoxy at 2-position, methyl ester.

- Key Differences : The trifluoromethoxy group at the 2-position (vs. 3-position in the target compound) alters steric and electronic effects. The ortho-substitution may reduce solubility compared to meta-substitution due to increased steric hindrance.

- Reactivity : The electron-withdrawing trifluoromethoxy group likely lowers the HOMO-LUMO gap, enhancing electrophilicity at the ester group .

Compound B : Methyl 4-bromo-3-trifluoromethyl benzoate (CAS: 107317-58-8)

- Structure : Bromine at 4-position, trifluoromethyl at 3-position, methyl ester.

- Key Differences : The trifluoromethyl group (CF₃) is more electron-withdrawing than trifluoroethoxy (OCH₂CF₃), leading to greater deactivation of the aromatic ring. This reduces nucleophilic aromatic substitution (NAS) reactivity but increases stability against hydrolysis.

- Applications : Used as a PPAR modulator, highlighting the role of fluorinated groups in drug design .

Ester Group Variations

Compound C : 4-Bromo-2-(trifluoromethyl)benzoic acid ethyl ester

- Structure : Ethyl ester instead of methyl, trifluoromethyl at 2-position.

- However, the larger ester group may reduce metabolic stability compared to methyl esters.

- Handling : Higher molecular weight (C₁₀H₈BrF₃O₂ vs. C₉H₆BrF₃O₃) affects crystallization and purification processes .

Compound D : Methyl 5-bromoanthranilate (CAS: 52727-57-8)

- Structure: Amino group at 2-position, bromine at 5-position, methyl ester.

- Key Differences: The amino group introduces nucleophilic character, enabling coupling reactions (e.g., peptide synthesis) absent in the target compound. However, the amino group may reduce thermal stability due to hydrogen bonding interactions .

Reactivity and Solvent Effects

Compound E : 4-Bromo-3-(methoxymethoxy)benzoic acid

- Structure : Methoxymethoxy (OCH₂OCH₃) at 3-position instead of trifluoroethoxy.

- Key Differences : The methoxymethoxy group is less electron-withdrawing than trifluoroethoxy, resulting in a higher HOMO-LUMO gap (4.82 eV vs. ~4.5 eV estimated for the target compound). Solvent effects (via PCM modeling) show trifluoroethoxy derivatives exhibit greater solvation-induced changes in electrophilicity indices .

Biological Activity

4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester (CAS Number: 1255707-64-2) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C10H8BrF3O3

- Molecular Weight : 303.07 g/mol

- Structure : The compound features a bromine atom and a trifluoroethoxy group attached to a benzoic acid methyl ester backbone, which may influence its biological activity through electronic and steric effects.

Synthesis

The synthesis of 4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester involves several steps:

- Esterification : Reacting 4-bromo-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

- Fluorination : Introducing the trifluoroethoxy group using appropriate fluorinating agents.

- Purification : The product is purified through recrystallization or chromatography.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory activity. Compounds with similar structures have been reported to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Structure-Activity Relationship (SAR)

The biological activity of benzoic acid derivatives often correlates with their electronic properties:

- Electron-Withdrawing Groups : Such as bromine and trifluoromethyl groups enhance lipophilicity and may improve membrane permeability.

- Hydrophobic Moieties : Increase interaction with lipid membranes, potentially enhancing antimicrobial potency.

Case Studies

- Antimicrobial Screening : A study screened a series of benzoic acid derivatives against various pathogens, revealing that compounds with halogen substitutions exhibited lower MIC values compared to their non-halogenated counterparts .

- Inflammation Models : In vitro studies using macrophage cell lines demonstrated that similar compounds reduced nitric oxide production in response to lipopolysaccharide stimulation, indicating potential anti-inflammatory effects .

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves sequential halogenation and etherification. Bromination of the benzoic acid precursor at the 4-position can be achieved using N-bromosuccinimide (NBS) under radical initiation. The trifluoroethoxy group is introduced via nucleophilic substitution (e.g., Mitsunobu reaction with 2,2,2-trifluoroethanol and triphenylphosphine/DIAD). Methyl esterification is performed using methanol under acidic or coupling agents like DCC. Yield optimization requires controlled stoichiometry (1:1.2 for bromination), inert atmosphere for etherification, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the singlet of the methyl ester (~3.8–3.9 ppm), the trifluoroethoxy –OCH₂CF₃ split into a quartet (δ ~4.5–4.7 ppm, J ≈ 8–10 Hz), and aromatic protons (δ ~7.2–8.0 ppm).

- ¹³C NMR : The ester carbonyl (~167–170 ppm), trifluoroethoxy CF₃ (q, J ≈ 280–300 Hz), and aromatic carbons with bromine-induced deshielding (~120–135 ppm).

- ¹⁹F NMR : A singlet for CF₃ at ~-75 to -80 ppm.

- IR : Ester C=O stretch (~1720 cm⁻¹), C-O-C (trifluoroethoxy) at ~1100–1250 cm⁻¹.

- HRMS : Confirm molecular ion [M+H]⁺ with isotopic pattern matching Br and F .

Q. How can researchers assess the hydrolytic stability of the methyl ester group under varying pH conditions?

- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 1–13) at 25–37°C. Monitor ester degradation via HPLC or ¹H NMR (disappearance of the methyl ester peak). Use pseudo-first-order kinetics to calculate half-lives. Stability is typically lowest in alkaline conditions due to nucleophilic hydroxide attack. For controlled hydrolysis, employ enzymes like esterases in PBS buffer (pH 7.4) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates Fukui indices (condensed Fukui functions) to identify electrophilic/nucleophilic sites. Solvent effects (e.g., PCM model for DMSO or THF) modulate reactivity descriptors like electrophilicity index (ω) and HOMO-LUMO gaps. For bromine substitution, compare activation energies of possible transition states using QM/MM simulations .

Q. How does solvation affect the compound’s electronic properties, and how can this be experimentally validated?

- Methodological Answer : Solvatochromic shifts in UV-Vis spectra (e.g., in cyclohexane vs. DMSO) correlate with solvent polarity. Compare computed dipole moments (DFT with PCM) to experimental values derived from dielectric constant measurements. Use cyclic voltammetry to assess redox potentials in different solvents, linking LUMO energies to reduction potentials .

Q. What strategies are recommended for designing enzyme inhibition assays using derivatives of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450, esterases) due to the compound’s lipophilic trifluoroethoxy group.

- Derivatization : Introduce fluorogenic tags (e.g., 7-nitrobenz-2-oxa-1,3-diazole) via the benzoic acid moiety for fluorescence-based inhibition assays.

- Assay Design : Use competitive binding with known substrates (e.g., p-nitrophenyl acetate for esterases) and measure IC₅₀ values via Michaelis-Menten kinetics .

Q. How can the compound be modified for use in photoaffinity labeling studies to probe protein-ligand interactions?

- Methodological Answer : Replace the methyl ester with a diazirine group (e.g., 3-trifluoromethyl-3H-diazirin-3-yl) via ester hydrolysis and re-esterification. UV irradiation (350–365 nm) generates carbene intermediates that crosslink with proximal amino acids. Validate labeling efficiency via SDS-PAGE and mass spectrometry .

Data Analysis & Contradictions

Q. How should researchers reconcile discrepancies between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Multi-Solvent DFT : Re-run calculations with explicit solvent molecules (e.g., water or THF) instead of continuum models.

- Experimental Validation : Perform kinetic isotope effect (KIE) studies (e.g., deuterated vs. non-deuterated substrates) to confirm mechanistic pathways.

- Error Analysis : Compare computed vs. experimental Fukui indices using statistical tools (e.g., RMSE) to identify systematic deviations in DFT functionals .

Q. What advanced spectral techniques can resolve ambiguities in structural assignments for regioisomeric byproducts?

- Methodological Answer :

- 2D NMR : Use HSQC to correlate aromatic protons with carbons, and NOESY to confirm spatial proximity of substituents.

- X-ray Crystallography : Resolve crystal structures of purified byproducts to unambiguously assign bromine/trifluoroethoxy positions.

- GC-EI-MS/MS : Fragment ions (e.g., loss of COOCH₃ or CF₃CH₂O–) distinguish regioisomers .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.